molecular formula C19H13ClN4OS2 B3410232 N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 896052-77-0

N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B3410232
CAS RN: 896052-77-0
M. Wt: 412.9 g/mol
InChI Key: JBWBUEWYGYEESC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide is not fully understood. However, it has been proposed to act as an inhibitor of various enzymes and receptors, leading to its observed biological activities. For example, its inhibitory activity against PDE5 may lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can result in smooth muscle relaxation and vasodilation. Its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide has been reported to have various biochemical and physiological effects. Its inhibitory activity against PDE5 can result in smooth muscle relaxation and vasodilation, which may have potential applications in the treatment of erectile dysfunction and pulmonary hypertension. Its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide has several advantages and limitations for lab experiments. One of its advantages is its potential applications in various scientific research fields, including cancer research and drug discovery. Its limitations include its relatively complex synthesis method and potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide. One direction is to further investigate its mechanism of action and potential targets, which may lead to the discovery of new therapeutic applications. Another direction is to optimize its synthesis method and develop new derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide has potential applications in scientific research. It has been reported to have inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), protein kinase C (PKC), and voltage-gated potassium channels. This compound has also been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWBUEWYGYEESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide
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N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide
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N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide

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